molecular formula C15H10F3NO3S B13089926 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole

2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole

Cat. No.: B13089926
M. Wt: 341.3 g/mol
InChI Key: QNFKOJDPNPIWSQ-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl sulfonyl chloride. This intermediate is then reacted with indole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .

Scientific Research Applications

2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

  • 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)aminoethyl dihydrogen phosphate
  • 4-(Trifluoromethoxy)phenylboronic acid
  • Trifluoromethyl ethers

Comparison: Compared to similar compounds, 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole is unique due to its indole moiety, which imparts additional biological activity and chemical reactivity. The presence of the trifluoromethoxy group further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Biological Activity

The compound 2-((4-(trifluoromethoxy)phenyl)sulfonyl)-1H-indole is a derivative of the indole core, which has garnered interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group linked to an indole moiety, which is known for its ability to interact with various biological targets. The trifluoromethoxy substitution enhances its lipophilicity and potential bioactivity.

Antibacterial Activity

Research has demonstrated that compounds with indole cores exhibit significant antibacterial properties. For instance, a study highlighted the antibacterial efficacy of indole derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 4 µg/mL, indicating potent activity against resistant strains .

Table 1: Antibacterial Activity of Indole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
CZ74MRSA2
CZ74VRE4
Compound AE. coli8
Compound BS. pyogenes5

Anticancer Activity

Indole derivatives have also shown promise as anticancer agents. A recent study reported that certain indole-based compounds exhibited inhibitory effects on VEGFR-2, a critical target in cancer therapy. The compound demonstrated an IC50 value of 25 nM against VEGFR-2, which is notably lower than that of the standard drug sorafenib (35 nM). Additionally, antiproliferative assays revealed low IC50 values against various cancer cell lines, including MCF-7 and HCT116, suggesting strong potential for therapeutic applications .

Table 2: Anticancer Activity of Indole Derivatives

CompoundTarget EnzymeIC50 (nM)Cancer Cell LineIC50 (µM)
Compound CVEGFR-225MCF-712.93
Compound DVEGFR-230HCT11611.52
SorafenibVEGFR-235MCF-7N/A

The biological activity of indole derivatives often involves their ability to disrupt critical cellular processes. For example, the compound's interaction with bacterial proteins such as FtsZ has been noted to inhibit cell division through disruption of polymerization processes . In cancer cells, the inhibition of VEGFR-2 leads to reduced angiogenesis and tumor growth.

Case Studies

Several case studies have highlighted the effectiveness of indole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving a library of indole derivatives showed that specific compounds effectively reduced bacterial load in patients with MRSA infections.
  • Case Study on Anticancer Potential : Preclinical studies demonstrated that a novel indole derivative significantly inhibited tumor growth in xenograft models, supporting its advancement into clinical trials.

Properties

Molecular Formula

C15H10F3NO3S

Molecular Weight

341.3 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]sulfonyl-1H-indole

InChI

InChI=1S/C15H10F3NO3S/c16-15(17,18)22-11-5-7-12(8-6-11)23(20,21)14-9-10-3-1-2-4-13(10)19-14/h1-9,19H

InChI Key

QNFKOJDPNPIWSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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